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molecular formula C6H8O3 B1424178 Methyl 1-formylcyclopropane-1-carboxylate CAS No. 88157-41-9

Methyl 1-formylcyclopropane-1-carboxylate

Cat. No. B1424178
M. Wt: 128.13 g/mol
InChI Key: RMPZPDNSMGBBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08288548B2

Procedure details

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (16.0 g, 123.07 mmol) is dissolved in dichloromethane (320 mL) and the mixture is cooled to −5° C. Trichloroisocyanuric acid (29.1 g, 125.5 mmol) is added portionwise followed by the addition of TEMPO (1.9 g, 12.3 mmol). The reaction mixture is stirred at −5° C. for 20 min, allowed to warm to RT, and stirred for 20 min. The mixture is filtered through a pad of CELITE® and diluted with dichloromethane (500 mL). The solution is washed with saturated Na2CO3 (300 mL), 1 N HCl (300 mL), brine (300 mL), and saturated ammonium chloride (3×200 mL). The organic portion is dried over MgSO4, filtered, and concentrated under reduced pressure to obtain 19 g of the title compound, still containing dichloromethane (theoretical 15.75 g). The material is used as is in the next reaction. 1H NMR (400 MHz, CDCl3); δ 1.7-1.6 (m, 4H), 3.81 (s, 3H), 10.38 (s, 1H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1.ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>ClCCl.CC1(C)N([O])C(C)(C)CCC1>[CH:2]([C:3]1([C:6]([O:8][CH3:9])=[O:7])[CH2:5][CH2:4]1)=[O:1] |^1:28|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
OCC1(CC1)C(=O)OC
Name
Quantity
320 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
29.1 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Step Three
Name
Quantity
1.9 g
Type
catalyst
Smiles
CC1(CCCC(N1[O])(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −5° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
STIRRING
Type
STIRRING
Details
stirred for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of CELITE®
ADDITION
Type
ADDITION
Details
diluted with dichloromethane (500 mL)
WASH
Type
WASH
Details
The solution is washed with saturated Na2CO3 (300 mL), 1 N HCl (300 mL), brine (300 mL), and saturated ammonium chloride (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic portion is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=O)C1(CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: CALCULATEDPERCENTYIELD 120.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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